molecular formula C20H18N2O3S B11015972 N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide

N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide

Cat. No.: B11015972
M. Wt: 366.4 g/mol
InChI Key: OEEOGTNCAYFQMB-UHFFFAOYSA-N
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Description

N-[2-(4-METHOXYPHENYL)-2-OXOETHYL]-2-METHYL-4-PHENYL-13-THIAZOLE-5-CARBOXAMIDE is a complex organic compound with a unique structure that includes a thiazole ring, a methoxyphenyl group, and a carboxamide group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-METHOXYPHENYL)-2-OXOETHYL]-2-METHYL-4-PHENYL-13-THIAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Methoxyphenyl Group: This step involves the reaction of the thiazole intermediate with 4-methoxybenzaldehyde in the presence of a base to form the corresponding chalcone.

    Formation of the Carboxamide Group: The final step involves the reaction of the chalcone with an amine under acidic conditions to form the carboxamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-METHOXYPHENYL)-2-OXOETHYL]-2-METHYL-4-PHENYL-13-THIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

N-[2-(4-METHOXYPHENYL)-2-OXOETHYL]-2-METHYL-4-PHENYL-13-THIAZOLE-5-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(4-METHOXYPHENYL)-2-OXOETHYL]-2-METHYL-4-PHENYL-13-THIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-Methoxyphenyl)vinyl]benzamide
  • N-{4-[2-(4-Methoxyphenyl)-1H-Benzimidazole-1-Sulfonyl] Phenyl} Acetamide

Uniqueness

N-[2-(4-METHOXYPHENYL)-2-OXOETHYL]-2-METHYL-4-PHENYL-13-THIAZOLE-5-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential biological activities. Compared to similar compounds, it may exhibit different reactivity and biological effects, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H18N2O3S

Molecular Weight

366.4 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C20H18N2O3S/c1-13-22-18(15-6-4-3-5-7-15)19(26-13)20(24)21-12-17(23)14-8-10-16(25-2)11-9-14/h3-11H,12H2,1-2H3,(H,21,24)

InChI Key

OEEOGTNCAYFQMB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(S1)C(=O)NCC(=O)C2=CC=C(C=C2)OC)C3=CC=CC=C3

Origin of Product

United States

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